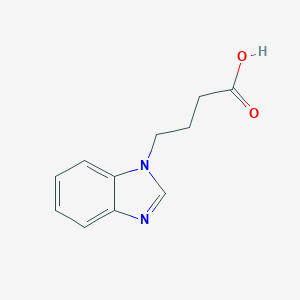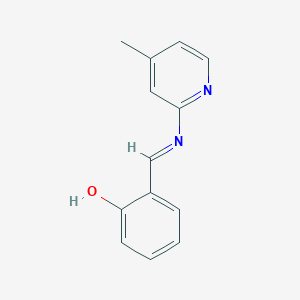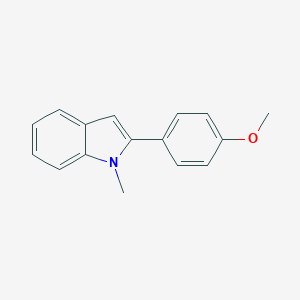
2-(4-methoxyphenyl)-1-methyl-1H-indole
Overview
Description
The compound “2-(4-Methoxyphenyl)acetophenone” is a related compound with a molecular weight of 226.27 . Another related compound is “2-(4-Methoxyphenyl)acetic acid”, which is a plasma metabolite .
Synthesis Analysis
In a study on a related compound, “2-(4-methoxyphenyl)benzo[d]thiazole”, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions .
Molecular Structure Analysis
A study on “2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine” investigated the molecular structure and vibrational frequencies of the compound using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set .
Chemical Reactions Analysis
A study on “2-(4-methoxyphenyl)-benzothiazole” considered its corrosion inhibition behavior by electrochemical impedance spectroscopy (EIS) .
Physical And Chemical Properties Analysis
A study on “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” performed conformer analysis of isomer structures. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of the molecules were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .
Scientific Research Applications
Antioxidant and Cytotoxicity Properties : Derivatives of 6-methoxytetrahydro-β-carboline, including one similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole, exhibit moderate antioxidant properties and mild cytotoxic activities. These compounds have potential applications in developing new antioxidants (Goh et al., 2015).
Optimization of Maillard Reaction : Mass spectrometry has been used to optimize the Maillard reaction conditions for synthesizing new 6-methoxy-tetrahydro-β-carboline derivatives, which include compounds structurally similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole. This study is significant for understanding the synthesis and characteristics of these compounds (Goh et al., 2015).
Synthesis of Related Compounds : Research on the synthesis of 5-[2-(4-methoxyphenyl)ethenyl]indolines, which are related to 2-(4-methoxyphenyl)-1-methyl-1H-indole, has contributed to the understanding of the chemical properties and potential applications of these types of compounds (Chupina et al., 1989).
Antioxidant Properties in Related Compounds : Studies have been conducted on the antioxidant activity of 2-(methoxyphenyl)-1H-indoles, which are structurally related to 2-(4-methoxyphenyl)-1-methyl-1H-indole. These compounds have shown potential in developing new antioxidant therapies (Karaaslan et al., 2013).
Corrosion Inhibition : A compound structurally similar to 2-(4-methoxyphenyl)-1-methyl-1H-indole has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions (Behera et al., 2014).
Serotonin 6 (5-HT6) Receptor Antagonist : A derivative of 2-(4-methoxyphenyl)-1-methyl-1H-indole has been developed as a serotonin 6 receptor antagonist, showing potential for the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKLFZRXJREBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355622 | |
| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-methyl-1H-indole | |
CAS RN |
61843-43-4 | |
| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
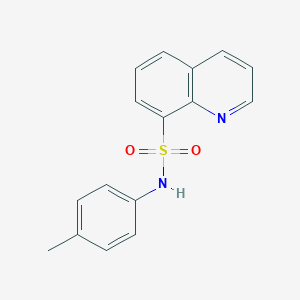
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
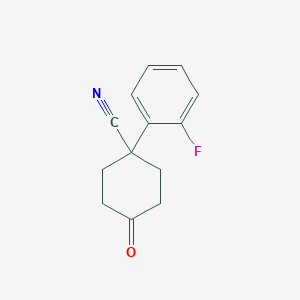
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

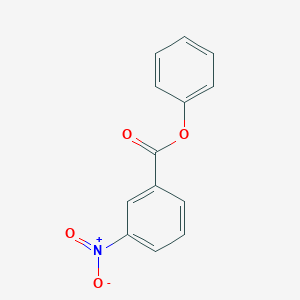
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

